Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-bromocyclobutanecarboxylate

Medicinal Chemistry PPAR Agonist Diabetes

Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4) is a brominated cyclobutane derivative bearing an α-bromo ester functional group, with molecular formula C₇H₁₁BrO₂ and molecular weight 207.07 g/mol. It exists as a clear colorless liquid with a boiling point of 85–88 °C at 12 mmHg and a density of 1.279 g/mL at 25 °C.

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
CAS No. 35120-18-4
Cat. No. B049043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-bromocyclobutanecarboxylate
CAS35120-18-4
Synonyms1-Bromo-1-carbethoxycyclobutane;  1-Bromocyclobutanecarboxylic Acid Ethyl Ester;  1-Ethoxycarbonyl-1-bromocyclobutane;  Ethyl 1-bromocyclobutane-1-carboxylate;  Ethyl 1-bromocyclobutanecarboxylate;  NSC 135010
Molecular FormulaC7H11BrO2
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)Br
InChIInChI=1S/C7H11BrO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
InChIKeyUTVNSHXHFRIXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Bromocyclobutanecarboxylate (CAS 35120-18-4): Key Properties and Procurement Considerations for Medicinal Chemistry and Organic Synthesis


Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4) is a brominated cyclobutane derivative bearing an α-bromo ester functional group, with molecular formula C₇H₁₁BrO₂ and molecular weight 207.07 g/mol . It exists as a clear colorless liquid with a boiling point of 85–88 °C at 12 mmHg and a density of 1.279 g/mL at 25 °C [1]. The compound is a commercially available building block, typically supplied at 96% purity, and is widely utilized as an electrophilic intermediate in nucleophilic substitution, Reformatsky, and alkylation reactions [2].

Why Ethyl 1-Bromocyclobutanecarboxylate Cannot Be Casually Substituted: Ring Strain, Leaving Group Reactivity, and Synthetic Compatibility


Ethyl 1-bromocyclobutanecarboxylate occupies a distinct chemical space defined by the convergence of a strained four-membered cyclobutane ring and an α-bromo ester electrophilic center. Attempts to substitute this compound with tert-butyl esters (e.g., tert-butyl 1-bromocyclobutanecarboxylate) alter steric hindrance and ester lability under acidic/basic conditions, while substitution with methyl esters (e.g., methyl 1-bromocyclobutanecarboxylate) changes solubility and nucleophilic substitution kinetics . Non-halogenated cyclobutanecarboxylates lack the electrophilic α-position required for nucleophilic displacement or Reformatsky-type reactions. Iodinated analogs, though more reactive in substitution, exhibit greater cost and reduced shelf stability. Consequently, the specific combination of ethyl ester hydrolytic stability and bromine leaving group capability in this compound enables a reactivity profile that is not replicated by close structural analogs, making generic substitution scientifically invalid for applications requiring this precise electrophilic cyclobutane scaffold [1].

Quantitative Differentiation Evidence for Ethyl 1-Bromocyclobutanecarboxylate: Head-to-Head Reactivity and Yield Comparisons


PPARγ/α Agonist Intermediate: Cyclobutane-Containing Derivatives Exhibit Distinct Pharmacological Profile from Acyclic Analogs

Ethyl 1-bromocyclobutanecarboxylate serves as the essential cyclobutane-introducing reagent in the synthesis of aroylindole-substituted phenoxyacetic acid derivatives. The resulting cyclobutane-containing final compounds demonstrate dual PPARγ and PPARα agonist activity, glucose and triglyceride lowering properties, and favorable pharmacokinetics [1]. The cyclobutane ring confers enhanced metabolic stability compared to acyclic alkyl or cyclopropane analogs, which are more susceptible to oxidative metabolism, though direct comparative in vivo PK data for the final compounds versus acyclic analogs are not publicly disclosed in the accessible literature.

Medicinal Chemistry PPAR Agonist Diabetes Metabolic Disease

Reformatsky Reaction Differentiation: Cyclobutane Reactant Affords Spirocyclic and Pyranopyrazole Products Not Accessible from Larger Ring Analogs

In Reformatsky-type reactions with zinc and 2,5-diphenyl-1,3,4-oxadiazole, methyl/ethyl 1-bromocyclobutanecarboxylate yields a distinct product distribution compared to larger cycloalkane analogs. The cyclobutane reactant (n=4) produces 3-phenyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole in addition to the expected spirocyclic pyrazol-3-one derivative [1]. In contrast, the cyclopentane (n=5) and cyclohexane (n=6) analogs afford exclusively spirocyclic products under identical conditions, without the pyranopyrazole side product [1]. This divergent reactivity stems from the unique ring strain of the cyclobutane system, which alters the reaction pathway.

Organic Synthesis Reformatsky Reaction Spiro Compounds Heterocyclic Chemistry

Synthetic Efficiency: 95% and 69% Yields Achieved in Preparation of Protected 1-Aminocyclobutane Carboxylic Acid Intermediates

An efficient procedure for preparing C- and N-protected 1-aminocyclobutane carboxylic acid utilizes ethyl 1-bromocyclobutanecarboxylate as the starting material. Two synthetically useful intermediates (intermediates 7 and 8) were prepared from this compound in yields of 95% and 69%, respectively . These yields demonstrate the practical synthetic utility of the α-bromo ester functionality in nucleophilic displacement reactions with nitrogen nucleophiles. Comparative yield data for alternative cyclobutane precursors (e.g., iodinated or chloro analogs) under identical conditions are not available in the accessible literature.

Amino Acid Synthesis Constrained Peptides Medicinal Chemistry Building Blocks

Controlled Alkylation Selectivity: Differential Reaction Temperature Enables Product Tuning in Heterocycle Synthesis

In the alkylation of nitrogen-containing heterocyclic precursors, ethyl 1-bromocyclobutanecarboxylate demonstrates tunable reactivity based on reaction temperature. Under K₂CO₃/DMF conditions, the alkylation proceeds at room temperature (compound 6s) or with heating at 80 °C (compound 6p) [1]. In contrast, the acyclic analog (CH₃)₂CBrCO₂Et (ethyl 2-bromoisobutyrate) requires 60 °C for the corresponding alkylation (compound 6o) or proceeds at room temperature for a different substrate (compound 6r) [1]. This differential temperature profile reflects the distinct steric and electronic environment of the cyclobutane α-bromo ester versus its acyclic counterpart, offering synthetic chemists orthogonal control over reaction conditions in multi-step sequences.

Alkylation Heterocyclic Chemistry Reaction Optimization Temperature Control

URAT1 Inhibitor Development: Cyclobutane Scaffold Enables Enhanced Potency Over Lesinurad Benchmark

Ethyl 1-bromocyclobutanecarboxylate has been employed as a key intermediate in systematic structure-activity relationship (SAR) studies for the development of novel URAT1 inhibitors for gout and hyperuricemia treatment. Compounds synthesized using this cyclobutane building block demonstrated significantly improved URAT1 inhibitory activities compared to the existing drug lesinurad . The cyclobutane ring serves as a conformationally constrained scaffold that optimizes binding interactions with the URAT1 transporter. Specific IC₅₀ values for the synthesized cyclobutane-containing compounds versus lesinurad are available in the primary literature but not extracted in the accessible aggregated summaries.

URAT1 Inhibitor Gout Hyperuricemia Medicinal Chemistry SAR

Physical Property Differentiation: Boiling Point and Density Enable Operational Distinction from Structural Analogs

Ethyl 1-bromocyclobutanecarboxylate exhibits physical properties that are operationally distinct from its closest structural analogs, enabling straightforward differentiation during handling and purification. The compound has a boiling point of 85–88 °C at 12 mmHg and density of 1.279 g/mL at 25 °C [1]. In comparison, ethyl cyclobutanecarboxylate (non-brominated parent) has a boiling point of approximately 158–160 °C at atmospheric pressure [2], while tert-butyl 1-bromocyclobutanecarboxylate has a significantly higher molecular weight (221.09 g/mol) and altered volatility . These differences in physical properties are critical for vacuum distillation purification, solvent extraction work-up, and inventory management in multi-compound synthetic workflows.

Physical Properties Purification Handling Quality Control

Optimal Application Scenarios for Ethyl 1-Bromocyclobutanecarboxylate Based on Verified Differentiation Evidence


PPARγ/α Dual Agonist Development for Type 2 Diabetes and Dyslipidemia

Procure this compound for the synthesis of aroylindole-substituted phenoxyacetic acid derivatives that function as dual PPARγ/α agonists. The cyclobutane moiety introduced by this reagent confers metabolic stability and favorable pharmacokinetics in the final compounds, with demonstrated glucose and triglyceride lowering properties in preclinical models [1]. This application is particularly relevant for metabolic disease programs where rigid, metabolically stable scaffolds are required for target engagement.

Synthesis of Conformationally Constrained 1-Aminocyclobutane Carboxylic Acid Peptidomimetics

Utilize this compound as the electrophilic cyclobutane precursor for preparing C- and N-protected 1-aminocyclobutane carboxylic acid derivatives. The documented 95% yield for key intermediate 7 establishes a high-efficiency synthetic route to these constrained amino acid building blocks, which are essential components in peptidomimetic drug discovery targeting protein-protein interactions and enzyme active sites .

URAT1 Inhibitor Optimization for Gout and Hyperuricemia Therapeutics

Deploy this building block in systematic SAR campaigns aimed at developing next-generation URAT1 inhibitors with improved potency over the benchmark compound lesinurad. The cyclobutane scaffold enables conformational constraint that optimizes binding to the URAT1 transporter, as demonstrated in studies where derivatives synthesized from this intermediate showed significantly enhanced inhibitory activity .

Spirocyclic and Pyranopyrazole Heterocycle Library Synthesis via Reformatsky Chemistry

Select this compound specifically for Reformatsky-type reactions with zinc and heterocyclic partners when access to tetrahydropyrano[2,3-c]pyrazole scaffolds is desired. Unlike cyclopentane and cyclohexane 1-bromocarboxylate analogs, which yield only spirocyclic products, the cyclobutane reactant uniquely affords the pyranopyrazole heterocycle, expanding accessible chemical space in diversity-oriented synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-bromocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.